Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-
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Overview
Description
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is an organic compound with the molecular formula C9H8F4O. It is a derivative of benzeneethanol, where the benzene ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Industrial Production Methods: In an industrial setting, the production of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and consistent quality of the final product .
Types of Reactions:
Oxidation: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-fluoro-4-(trifluoromethyl)benzaldehyde, 3-fluoro-4-(trifluoromethyl)benzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzeneethanol derivatives.
Scientific Research Applications
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying the effects of fluoro and trifluoromethyl groups on chemical reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is largely dependent on its interactions with molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
- Benzeneethanol, 3-(trifluoromethyl)-
- Benzeneethanol, 4-(trifluoromethyl)-
- Benzeneethanol, 3-fluoro-
Comparison: Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This dual substitution can significantly alter its chemical properties compared to compounds with only one of these groups. For example, Benzeneethanol, 3-(trifluoromethyl)- lacks the fluoro group, which can affect its reactivity and interactions. Similarly, Benzeneethanol, 3-fluoro- lacks the trifluoromethyl group, leading to different chemical behavior .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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